Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate is an organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals This particular compound features a methoxy group at the 5-position, a methyl group at the 2-position, and a carboxylate ester at the 3-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anilines, which are functionalized with electron-withdrawing and electron-donating groups.
Palladium-Catalyzed Heterocyclization: The functionalized anilines undergo a palladium-catalyzed intramolecular oxidative coupling to form the indole core.
Esterification: The resulting indole intermediate is then esterified to introduce the carboxylate ester group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and yield while minimizing production costs. Key factors include the choice of catalysts, reaction conditions, and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring, enhancing its chemical diversity.
Scientific Research Applications
Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in drug discovery and development.
Biology: The compound’s structural features make it a useful probe for studying biological processes involving indole derivatives, such as enzyme interactions and metabolic pathways.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals due to its stable indole core and functional groups.
Mechanism of Action
The mechanism by which Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets. The methoxy and methyl groups can influence its binding affinity and selectivity, while the carboxylate ester can affect its solubility and bioavailability. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:
Methyl 5-methoxy-1H-indole-3-carboxylate: Lacks the methyl group at the 2-position, which can affect its reactivity and biological activity.
Methyl 2-methyl-1H-indole-3-carboxylate:
Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: The hydroxy group at the 5-position can significantly alter its reactivity and interactions with biological targets.
The presence of the methoxy and methyl groups in this compound makes it unique, offering distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-11(12(14)16-3)9-6-8(15-2)4-5-10(9)13-7/h4-6,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBFWCWUWOVQQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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